molecular formula C12H10O3S B11876560 4-(Methylsulfonyl)-1-naphthaldehyde

4-(Methylsulfonyl)-1-naphthaldehyde

Cat. No.: B11876560
M. Wt: 234.27 g/mol
InChI Key: PRQJKHJYFXTZIL-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a methylsulfonyl group at the fourth position and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-naphthaldehyde typically involves the introduction of the methylsulfonyl group and the aldehyde group onto the naphthalene ring. One common method involves the sulfonylation of 1-naphthaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(Methylsulfonyl)-1-naphthoic acid.

    Reduction: 4-(Methylsulfonyl)-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfonyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, derivatives of this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which play a role in inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-(Methylsulfonyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an aldehyde group.

    2-(4-Methylsulfonylphenyl)indole: Features an indole ring with a methylsulfonyl group.

Uniqueness

4-(Methylsulfonyl)-1-naphthaldehyde is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

4-methylsulfonylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O3S/c1-16(14,15)12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3

InChI Key

PRQJKHJYFXTZIL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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